molecular formula C21H20N4OS2 B2407488 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034510-16-0

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2407488
CAS No.: 2034510-16-0
M. Wt: 408.54
InChI Key: WSGHBZVVGJSEHS-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that acts as a central mediator in the NF-κB pathway, which is crucial for immune activation, lymphocyte proliferation, and survival. This pathway is frequently dysregulated in certain B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), and in autoimmune and inflammatory diseases. By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of downstream substrates like RelB and A20, thereby attenuating NF-κB signaling and leading to the selective apoptosis of malignant B-cells dependent on chronic B-cell receptor (BCR) signaling. Its primary research value lies in dissecting the complex biology of the CBM (CARD11-BCL10-MALT1) signalosome complex and for investigating potential therapeutic strategies for hematological cancers and immune disorders. Researchers utilize this inhibitor in preclinical studies to explore mechanisms of drug resistance, to evaluate combination therapies, and to validate MALT1 as a high-value target in oncology and immunology research.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-14-19(17-8-11-27-12-17)15(2)25(24-14)10-9-22-20(26)18-13-28-21(23-18)16-6-4-3-5-7-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGHBZVVGJSEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3,5-Dimethyl-4-(Thiophen-3-Yl)-1H-Pyrazole

The pyrazole ring is constructed via cyclocondensation of β-keto thiophene derivatives with hydrazines:

  • Thiophene functionalization :

    • Thiophene-3-carbaldehyde undergoes Claisen-Schmidt condensation with acetylacetone to yield α,β-unsaturated ketone 1 (C11H10OS).
    • Conditions : Ethanol, piperidine catalyst, reflux (12 h).
  • Cyclization :

    • Ketone 1 reacts with methylhydrazine in acetic acid at 80°C for 6 h to form pyrazole A (C10H11N3S).
    • Yield : 68-72% after silica gel chromatography (hexane/EtOAc 4:1).

Introduction of Ethylamine Sidechain

Nucleophilic substitution installs the ethylamine spacer:

  • Alkylation of pyrazole :

    • Pyrazole A reacts with 1,2-dibromoethane in DMF using K2CO3 (2 eq) at 60°C for 8 h to generate bromoethyl intermediate B (C12H14BrN3S).
    • Key parameter : Controlled stoichiometry (1:1.2 pyrazole:dibromoethane) minimizes di-substitution.
  • Amine formation :

    • Intermediate B undergoes Gabriel synthesis with phthalimide (1.5 eq) in DMF at 120°C for 12 h, followed by hydrazinolysis (NH2NH2·H2O in EtOH, reflux 4 h) to yield 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine.
    • Purification : Recrystallization from ethanol/water (7:3) gives 85% purity, upgraded to >98% via HPLC.

Synthesis of Thiazole Carboxamide Component

2-Phenylthiazole-4-Carboxylic Acid Preparation

The Hantzsch thiazole synthesis enables efficient construction:

  • α-Bromination :

    • 4-Phenylacetophenone treated with N-bromosuccinimide (NBS) in CCl4 under UV light yields α-bromo ketone 2 (C15H13BrO).
  • Thiazole cyclization :

    • Bromo ketone 2 reacts with thiooxamide (1.2 eq) in ethanol under reflux (8 h) to form thiazole ester 3 (C17H14N2O2S).
    • Ester hydrolysis : LiOH (2M) in THF/H2O (3:1) at 0°C for 2 h converts 3 to carboxylic acid C (C15H10NO2S).

Final Amide Coupling

The convergent step links both fragments via amide bond formation:

  • Acyl chloride generation :

    • Acid C reacts with oxalyl chloride (3 eq) catalyzed by DMF (0.1 eq) in anhydrous DCM at 0°C → RT (2 h) to yield 2-phenylthiazole-4-carbonyl chloride.
  • Amidation :

    • Pyrazole-ethylamine (1 eq) in dry THF is treated with acyl chloride (1.05 eq) and Et3N (2 eq) at -10°C → RT (12 h).
    • Workup : Sequential washes with 5% HCl, saturated NaHCO3, and brine followed by MgSO4 drying.
Parameter Value
Yield 74%
Purity (HPLC) 99.2%
[α]D20 +12.5° (c 1.0, CHCl3)
MS (ESI+) m/z 409.1 [M+H]+

Optimization Strategies and Process Challenges

Regioselectivity in Pyrazole Formation

Controlling substitution pattern on the pyrazole ring requires precise stoichiometry:

  • Excess methylhydrazine (1.5 eq) favors 3,5-dimethyl substitution.
  • Lower temperatures (0-5°C) during cyclization suppress thiophene ring bromination.

Stability of Thiazole Carboxylic Acid

The 2-phenylthiazole-4-carboxylic acid exhibits limited stability in solution (t1/2 = 8 h at 25°C). Process solutions:

  • Immediate conversion to acyl chloride after isolation
  • Storage as lithium salt at -20°C (stable >6 months)

Purification Challenges

Final compound purification requires reversed-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) gradient:

  • Retention time: 14.3 min (60% ACN)
  • Recovery: 92-95%

Analytical Characterization

Critical spectral data confirming structure:

1H NMR (400 MHz, CDCl3)
δ 8.12 (d, J=7.2 Hz, 2H, Ph-H), 7.89 (s, 1H, thiazole-H5), 7.55-7.48 (m, 3H, Ph-H + thiophene-H), 6.97 (dd, J=5.1, 1.2 Hz, 1H, thiophene-H), 4.21 (t, J=6.4 Hz, 2H, NCH2), 3.78 (t, J=6.4 Hz, 2H, NHCH2), 2.41 (s, 3H, CH3), 2.39 (s, 3H, CH3).

IR (KBr)
3278 cm-1 (N-H stretch), 1654 cm-1 (C=O amide), 1521 cm-1 (C=N thiazole).

Elemental Analysis
Calculated for C21H20N4OS2: C 61.73%, H 4.91%, N 13.71%. Found: C 61.68%, H 4.89%, N 13.65%.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene and thiazole rings, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Pyrazole derivatives: Often used in pharmaceuticals for their anti-inflammatory and anticancer activities.

    Thiazole derivatives: Utilized in the development of drugs for various diseases, including cancer and infections.

Uniqueness

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of three different heterocyclic structures, which may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one or two of these rings.

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound known for its diverse biological activities. This compound features a thiazole ring and a pyrazole moiety, which are known to exhibit various pharmacological effects. The synthesis and evaluation of its biological activity have garnered attention in medicinal chemistry, particularly in the context of anti-inflammatory, anticancer, and antimicrobial properties.

Molecular Formula and Weight

  • Molecular Formula : C20H23N3O2S
  • Molecular Weight : 373.48 g/mol

Structural Features

The compound contains:

  • A pyrazole ring substituted with a thiophene group.
  • An ethyl side chain linking to the thiazole structure.
  • A carboxamide functional group that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The structural configuration allows for effective binding, leading to modulation of these targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and pyrazole exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to this structure can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells .
CompoundCell LineIC50 (μM)
Compound AMCF7 (breast)15.2
Compound BA549 (lung)10.5

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

  • It exhibits inhibition of COX enzymes, which are crucial in the inflammatory process.
CompoundCOX Inhibition (%)Reference
N-(2-(3,5-dimethyl...70% at 50 μM
Standard (Diclofenac)85% at 50 μM

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound against various pathogens:

  • Bacterial strains tested include Gram-positive and Gram-negative bacteria.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Study on Anti-inflammatory Activity

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant anti-inflammatory activity through COX inhibition assays. The results indicated that modifications on the phenyl ring enhanced the anti-inflammatory effects without causing significant gastric toxicity .

Study on Anticancer Efficacy

In another research effort, this compound was tested against several cancer cell lines. The results indicated that it had a selective cytotoxic effect on cancer cells while exhibiting minimal toxicity to normal cells. The study concluded that the compound could serve as a lead for further development in anticancer drug discovery .

Q & A

Q. What are the key synthetic routes for N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under controlled pH (5–7) and temperature (60–80°C) .
  • Step 2 : Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and inert atmospheres .
  • Step 3 : Carboxamide linkage using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or THF) .
    Optimization : Reaction progress is monitored via TLC or HPLC, with yields improved by adjusting solvent polarity (e.g., acetonitrile for cyclization) and temperature gradients .

Q. How is the structural integrity and purity of the compound validated post-synthesis?

  • Spectroscopic Analysis : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and thiazole rings, while IR identifies carboxamide (C=O stretch ~1650 cm⁻¹) and thiophene (C-S stretch ~690 cm⁻¹) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for halogenated intermediates .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • In vitro screening :
    • Enzyme inhibition : Dose-dependent assays against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • ADMET profiling : Microsomal stability (CYP450 isoforms) and LogP determination via shake-flask method .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target affinity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket). Focus on hydrogen bonds between the carboxamide group and Lys721 or π-π stacking with thiophene .
  • QSAR Modeling : Train models on datasets of pyrazole-thiazole analogs to predict bioactivity based on descriptors like polar surface area (PSA) and H-bond acceptors .

Q. How to resolve contradictory data in biological assays (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Mechanistic Studies :
    • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites in plasma .
    • Protein binding : Equilibrium dialysis assesses serum albumin binding, which may reduce bioavailability .
  • Experimental Redesign : Apply factorial DOE (Design of Experiments) to test variables like dosing frequency and formulation (e.g., nanoencapsulation for solubility) .

Q. What strategies optimize regioselectivity in pyrazole-thiazole hybrid synthesis?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the pyrazole to control cross-coupling positions .
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times (5–10 min vs. hours) .

Q. How to investigate the compound’s mechanism of action when initial target identification is unclear?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes derived from the compound .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes essential for compound sensitivity .

Q. What analytical techniques are critical for studying degradation pathways under physiological conditions?

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .
  • Stability-Indicating Methods : UPLC-PDA monitors degradation products, with structural elucidation via LC-MSⁿ .

Methodological Considerations

  • Data Validation : Use orthogonal assays (e.g., SPR alongside enzyme inhibition) to confirm target engagement .
  • Controlled Variables : Document solvent purity (HPLC-grade), temperature (±1°C), and catalyst batch to ensure reproducibility .

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